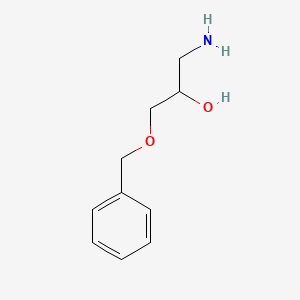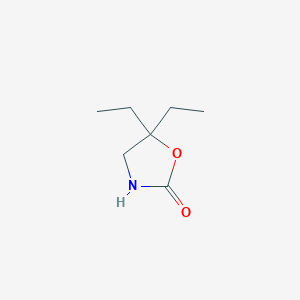
4-(4-Methoxyphenyl)butan-2-amine
Vue d'ensemble
Description
4-(4-Methoxyphenyl)butan-2-amine is a chemical compound with the CAS Number: 51062-15-8 . It has a molecular weight of 179.26 and its IUPAC name is 4-(4-methoxyphenyl)-2-butanamine . It is a liquid at room temperature .
Synthesis Analysis
One of the methods for synthesizing 4-(4-Methoxyphenyl)butan-2-one involves a one-pot tandem synthesis directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This one-pot synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C-C .Molecular Structure Analysis
The molecular formula of 4-(4-Methoxyphenyl)butan-2-amine is C11H17NO . Its average mass is 179.259 Da and its mono-isotopic mass is 179.131012 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(4-Methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone include dehydrogenation, aldol condensation, and hydrogenation of C-C . The bimetallic sites in the supported AuPd catalyst catalyze the dehydrogenation and hydrogenation steps, and in combination with the support, catalyze the C–C coupling (aldol) process .Physical And Chemical Properties Analysis
4-(4-Methoxyphenyl)butan-2-amine is a liquid at room temperature .Applications De Recherche Scientifique
Chiral Amine Synthesis
4-(4-Methoxyphenyl)butan-2-amine: is used in the synthesis of chiral amines, which are valuable in the pharmaceutical and agrochemical industries . The compound can be obtained from prochiral ketones derived from biomass through a chemo-enzymatic process involving ω-transaminases supported on 2D zeolites . This method offers a sustainable route to produce optically pure amines with high yields and enantiomer excess.
Crystallography and Material Science
The molecular structures of derivatives of 4-(4-Methoxyphenyl)butan-2-amine have been analyzed for their crystal systems and intermolecular interactions . These studies are crucial for understanding the supramolecular structure and properties of materials, which can lead to the development of new compounds with specific characteristics for material science applications.
Catalysis
In catalysis, 4-(4-Methoxyphenyl)butan-2-amine serves as a starting material for the synthesis of catalysts . These catalysts can be used in various chemical reactions, including the reduction of Schiff bases, which is a key step in the production of many industrial chemicals.
Pharmaceutical Intermediates
As an intermediate, 4-(4-Methoxyphenyl)butan-2-amine is involved in the production of pharmaceuticals . Secondary amines, such as this compound, are precursors to a wide range of pharmaceuticals, including antidepressants and analgesics.
Agrochemical Manufacturing
The compound’s role in agrochemical manufacturing is significant due to its use in synthesizing compounds like dithiocarbamates . These are used as pesticides and fungicides, playing a vital role in protecting crops from pests and diseases.
Dye Industry
In the dye industry, 4-(4-Methoxyphenyl)butan-2-amine is a precursor for the synthesis of azo dyes . Azo dyes are widely used for coloring textiles, leather, and food products due to their vibrant colors and stability.
Biocatalysis
The compound is used in biocatalytic processes to produce enantiomerically pure amines . These processes are environmentally friendly alternatives to traditional chemical synthesis, reducing waste and energy consumption.
Research and Development
Lastly, 4-(4-Methoxyphenyl)butan-2-amine is utilized in research and development for the creation of new synthetic routes and chemical processes . Its versatility makes it a valuable compound for exploring innovative solutions in chemical synthesis.
Safety And Hazards
Orientations Futures
The synthesis of 4-(4-Methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst represents a promising direction for the synthesis of similar compounds . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHAKVPFYWWNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965345 | |
| Record name | 4-(4-Methoxyphenyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)butan-2-amine | |
CAS RN |
51062-15-8, 66264-86-6 | |
| Record name | 4-Methoxy-α-methylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51062-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Methoxyphenyl)-1-methylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051062158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-3-(p-Methoxyphenyl)-1-methylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066264866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Methoxyphenyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-methoxyphenyl)-1-methylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)